molecular formula C8H8F3N3O4 B11816452 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate

Cat. No.: B11816452
M. Wt: 267.16 g/mol
InChI Key: SLQFFGPTFPOSAH-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate is a versatile small molecule scaffold that has garnered attention in various fields of scientific research. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate typically involves the reaction of morpholine with a suitable oxadiazole precursor. One common method includes the use of amidoxime and carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .

Scientific Research Applications

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate stands out due to its unique combination of a morpholine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry .

Properties

Molecular Formula

C8H8F3N3O4

Molecular Weight

267.16 g/mol

IUPAC Name

[3-(1,2,4-oxadiazol-5-yl)morpholin-4-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H8F3N3O4/c9-8(10,11)7(15)18-14-1-2-16-3-5(14)6-12-4-13-17-6/h4-5H,1-3H2

InChI Key

SLQFFGPTFPOSAH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1OC(=O)C(F)(F)F)C2=NC=NO2

Origin of Product

United States

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